molecular formula C12H11N3OS B3866262 N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B3866262
M. Wt: 245.30 g/mol
InChI Key: JDDWZULHEYPHOH-RIYZIHGNSA-N
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Description

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 3-methylthiophene-2-carbaldehyde and pyridine-4-carbohydrazide.

Preparation Methods

The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .

The key steps involve the careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .

Scientific Research Applications

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide is primarily related to its ability to form complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs .

Comparison with Similar Compounds

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the aromatic rings.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine substituent, which can influence its reactivity and biological activity.

The uniqueness of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide lies in the presence of the thiophene ring, which can impart different electronic and steric properties compared to other Schiff base hydrazones .

Properties

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-9-4-7-17-11(9)8-14-15-12(16)10-2-5-13-6-3-10/h2-8H,1H3,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDWZULHEYPHOH-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide

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